Cas no 68070-53-1 (N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide)

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE, N-(4-METHYLPHENYL)-
- N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide
- 68070-53-1
- STK762096
- SCHEMBL1849665
- SCHEMBL10782143
- SMR000284885
- WAY-307220
- CHEMBL1698916
- N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- AKOS017547909
- EN300-9421141
- MLS000687835
- AKOS000547735
- 659-144-3
- HMS2590G23
-
- MDL: MFCD23726306
- Inchi: InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14)
- InChI Key: ZZJKJERENHEXMK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 202.08546096Da
- Monoisotopic Mass: 202.08546096Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 70.7Ų
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37366885-0.1g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
Enamine | EN300-37366885-5g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 5g |
$2525.0 | 2023-09-01 | |
Enamine | EN300-9421141-0.1g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
Enamine | EN300-37366885-0.05g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 0.05g |
$202.0 | 2024-05-21 | |
Aaron | AR027X69-10g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Enamine | EN300-9421141-5.0g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 5.0g |
$2525.0 | 2023-07-06 | |
Aaron | AR027X69-500mg |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 500mg |
$959.00 | 2025-02-15 | |
Enamine | EN300-9421141-10.0g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 10.0g |
$3746.0 | 2023-07-06 | |
Aaron | AR027X69-2.5g |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
1PlusChem | 1P027WXX-250mg |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide |
68070-53-1 | 95% | 250mg |
$595.00 | 2024-04-22 |
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide (CAS No. 68070-53-1): An Overview
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide (CAS No. 68070-53-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-methyl-N-phenyl-1H-1,2,4-triazole-5-carboxamide, is characterized by its unique structural features and potential biological activities. The compound consists of a 1,2,4-triazole ring linked to a 4-methylphenyl group through an amide bond, which confers it with a range of interesting properties.
The 1,2,4-triazole moiety is a well-known heterocyclic ring that has been extensively studied for its diverse biological activities. It is commonly found in various pharmaceuticals and agrochemicals due to its ability to interact with biological targets such as enzymes and receptors. The presence of the 4-methylphenyl group further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.
Recent research has highlighted the potential of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide in several therapeutic areas. One notable application is its use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the disruption of fungal cell wall synthesis and membrane integrity, leading to cell death.
In addition to its antifungal properties, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has also been investigated for its antibacterial activity. Research has demonstrated that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have shown that N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, recent advancements in computational chemistry have provided insights into the molecular interactions of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide. Molecular docking studies have revealed that the compound can bind to specific protein targets involved in various biological processes. These findings have paved the way for rational drug design and optimization strategies to enhance the compound's therapeutic efficacy.
The synthesis of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has been well-documented in the literature. The most common synthetic route involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide intermediate. This intermediate is then cyclized using an appropriate coupling agent to form the final product. The synthetic process is straightforward and can be scaled up for industrial production.
In terms of safety and toxicity, preliminary studies have indicated that N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide exhibits low toxicity in vitro and in animal models. However, further comprehensive toxicological evaluations are necessary to ensure its safety for human use. These studies will focus on assessing potential side effects and long-term toxicity profiles.
The future prospects for N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various conditions such as fungal infections and inflammatory diseases. Additionally, researchers are exploring its potential as a lead compound for developing novel drugs with improved pharmacological properties.
In conclusion, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide (CAS No. 68070-53-1) is a multifaceted compound with a wide range of biological activities. Its unique structural features and promising therapeutic potential make it an important molecule in the field of medicinal chemistry and pharmaceutical research. Continued research and development will likely uncover new applications and optimize its use in various medical settings.
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